molecular formula C21H17NO4 B14275126 4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid CAS No. 180416-13-1

4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid

Cat. No.: B14275126
CAS No.: 180416-13-1
M. Wt: 347.4 g/mol
InChI Key: GPEBLOYZPNDBAL-UHFFFAOYSA-N
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Description

4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxylic acid groups attached to a benzene ring, with an azanediyl linkage to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid typically involves the reaction of 4-methylphenylamine with 4,4’-dicarboxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as oxidation, reduction, and substitution. The molecular targets include metal ions and organic substrates, and the pathways involve coordination chemistry principles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and coordination properties. The presence of the 4-methylphenyl group enhances its ability to form stable complexes with metal ions, making it valuable in catalysis and materials science .

Properties

180416-13-1

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

4-(N-(4-carboxyphenyl)-4-methylanilino)benzoic acid

InChI

InChI=1S/C21H17NO4/c1-14-2-8-17(9-3-14)22(18-10-4-15(5-11-18)20(23)24)19-12-6-16(7-13-19)21(25)26/h2-13H,1H3,(H,23,24)(H,25,26)

InChI Key

GPEBLOYZPNDBAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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